molecular formula C6H5FIN B3040073 3-Fluoro-2-iodo-4-methylpyridine CAS No. 153035-05-3

3-Fluoro-2-iodo-4-methylpyridine

Cat. No.: B3040073
CAS No.: 153035-05-3
M. Wt: 237.01 g/mol
InChI Key: ZAFHZEAEWJKQJM-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-4-methylpyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .


Synthesis Analysis

The synthesis of this compound involves complex reactions. The trifluoromethylpyridines (TFMP) derivatives are synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of fluorinated pyridines involves methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular formula of this compound is C6H5FIN .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. The synthesis of fluoropyridines involves various reactions including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.01, a boiling point of 255.2±35.0 °C (Predicted), a density of 1.892±0.06 g/cm3 (Predicted), and a pKa of -1.80±0.18 (Predicted) .

Scientific Research Applications

Synthesis and Drug Development

3-Fluoro-2-iodo-4-methylpyridine has been employed in various synthetic processes. For instance, it has been used in the functionalization of pyridinylmethyl, leading to the synthesis of cognition enhancers like 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543) (Pesti et al., 2000). Another application is in the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, a process involving oxidation, nitration, and reduction (Shi Qunfeng et al., 2012).

Chemical Reactions and Mechanisms

This compound has been studied in various chemical reactions, such as the silyl-mediated halogen/halogen displacement in pyridines, where halogen displacement occurs exclusively at specific positions in the pyridine ring (Schlosser & Cottet, 2002). Additionally, vibrational spectroscopic studies and molecular docking studies have been conducted to understand its electronic influences and reactivity analysis (Selvakumari et al., 2022).

Advanced Material Synthesis

The compound also plays a role in the development of advanced materials. For instance, it has been used in the metalation of aryl iodides, leading to the synthesis of polysubstituted pyridines used in fused polyaromatic alkaloids (Rocca et al., 1993). Additionally, it has contributed to the synthesis of pyridines substituted with different elements, providing valuable insights into the regioselective installation of functional groups (Kieseritzky & Lindström, 2010).

Pharmaceutical Research

In the pharmaceutical field, this compound derivatives have been synthesized and tested for their affinity at adenosine receptors, playing a significant role in receptor docking studies (Li et al., 1999). Furthermore, its derivatives have been utilized in the development of novel PET tracers, such as [18F]3F4AP, for imaging demyelinating diseases (Brugarolas et al., 2017).

Future Directions

The future directions of 3-Fluoro-2-iodo-4-methylpyridine involve its use in the agrochemical and pharmaceutical industries. It’s expected that many novel applications of TFMP will be discovered in the future . This chemical compound draws increasing attention in various scientific fields.

Properties

IUPAC Name

3-fluoro-2-iodo-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFHZEAEWJKQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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